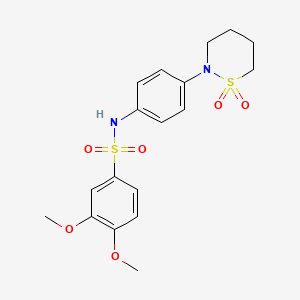

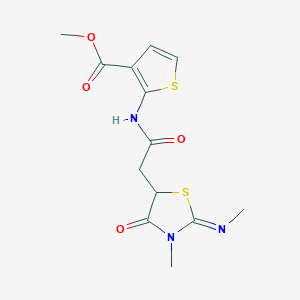

![molecular formula C15H16N2O4S B3010771 Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 953235-08-0](/img/structure/B3010771.png)

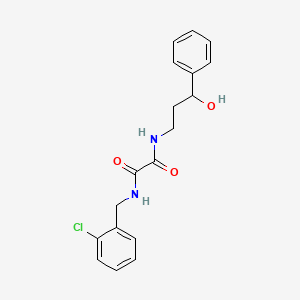

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of benzo[b]thiophene. Benzo[b]thiophenes are heterocyclic compounds that have been studied for their potential pharmaceutical applications. The compound is not directly mentioned in the provided papers, but its structure suggests it could be synthesized and modified from similar benzo[b]thiophene derivatives.

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, has been achieved through the Gewald three-component reaction involving cyclohexanones, alkyl cyanoacetates, and sulfur, followed by a dehydrogenation step in benzonitrile under an air atmosphere . Additionally, the Gewald product can be further oxidized and aromatized in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid to yield the corresponding alkyl 2-aminobenzo[b]thiophene-3-carboxylate . These methods could potentially be adapted for the synthesis of the compound of interest by introducing the appropriate isoxazole and methyl groups at the relevant positions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a thiophene ring fused to a benzene ring. The compound of interest would have additional substituents, including a 3-methylisoxazole group and a methyl ester function. The presence of these groups would influence the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been studied, leading to the formation of various fused thiophene derivatives . This suggests that the compound of interest may also undergo reactions with diazo compounds or nitriles to form new structures with potential pharmaceutical uses.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound of interest are not directly reported, the properties of similar benzo[b]thiophene derivatives can be inferred. These compounds are likely to have moderate solubility in organic solvents and may exhibit fluorescence due to the conjugated system within the benzo[b]thiophene core. The introduction of the isoxazole and methyl ester groups would further modify these properties, potentially affecting solubility, melting point, and reactivity.

Relevant Case Studies

The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines has been reported, with these compounds acting as potent and selective inhibitors of urokinase-type plasminogen activator (uPA) . Although the compound of interest is not a carboxamidine, this case study demonstrates the pharmaceutical relevance of benzo[b]thiophene derivatives and suggests that the compound of interest could also be evaluated for biological activity in similar assays.

Wissenschaftliche Forschungsanwendungen

Allosteric Enhancers for A1 Adenosine Receptors

Compounds including 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, closely related to the query compound, have been evaluated as allosteric enhancers of A1 adenosine receptors. These compounds demonstrate significant potential in modulating receptor activity, which is crucial in various physiological processes (Nikolakopoulos et al., 2006).

Inhibitors of Urokinase-Type Plasminogen Activator

Research has been conducted on benzo[b]thiophene-2-carboxamidine derivatives, structurally similar to the compound . These derivatives selectively inhibit urokinase-type plasminogen activator (uPA), with potential therapeutic applications in controlling processes like tumor metastasis and angiogenesis (Bridges et al., 1993).

Heterocyclic Synthesis Applications

Derivatives of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound , have been used in the synthesis of a range of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. These compounds are of significant interest in pharmaceutical and synthetic chemistry (Mohareb et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-8-7-10(21-17-8)13(18)16-14-12(15(19)20-2)9-5-3-4-6-11(9)22-14/h7H,3-6H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFPIEWEQDFTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

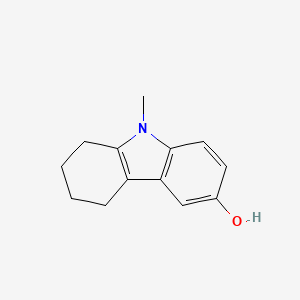

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3010690.png)

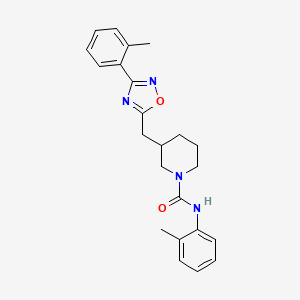

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)

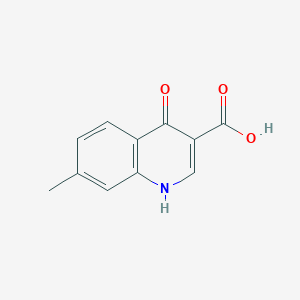

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)